Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, leading to changes in color properties.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: Substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.
Scientific Research Applications
DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE involves its ability to interact with various molecular targets. The compound’s azo group can form hydrogen bonds and interact with proteins and nucleic acids, affecting their function. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 4-AMINO-3-[[4’-[(2,4-DIAMINOPHENYL)AZO][1,1’-BIPHENYL]-4-YL]AZO]-5-HYDROXY-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE
- TRISODIUM 4-AMINO-5-HYDROXY-3-[[4-[[4-(PHENYLAMINO)-5-SULPHONATO-1-NAPHTHYL]AZO]PHENYL]AZO]-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE
Uniqueness
DISODIUM 5-(ACETYLAMINO)-4-HYDROXY-3-[[4-METHYL-3-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2,7-DISULFONATE is unique due to its specific structural features, such as the acetylamino group and the sulfonate groups, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring high stability and solubility.
Properties
CAS No. |
97645-25-5 |
---|---|
Molecular Formula |
C25H20N4Na2O10S3 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
disodium;5-acetamido-4-hydroxy-3-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H22N4O10S3.2Na/c1-14-8-9-18(12-21(14)40(32,33)29-17-6-4-3-5-7-17)27-28-24-22(42(37,38)39)11-16-10-19(41(34,35)36)13-20(26-15(2)30)23(16)25(24)31;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
DQDRCGSHHZHMLK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)NC4=CC=CC=C4.[Na+].[Na+] |
Origin of Product |
United States |
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